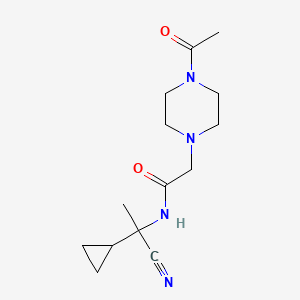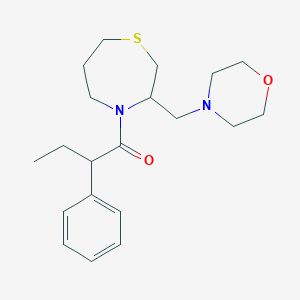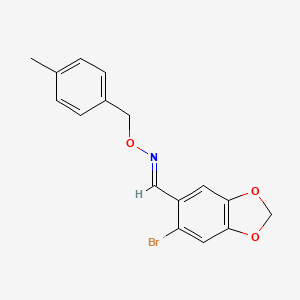
6-bromo-1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1,3-benzodioxole-5-carboxaldehyde is a chemical compound with the molecular formula C8H5BrO3 and a molecular weight of 229.03 . It is also known as 6-Bromopiperonal .
Synthesis Analysis
This compound can be synthesized by subjecting 1,3-benzodioxole-5-carboxaldehyde to bromination .Molecular Structure Analysis
The molecular structure of 6-Bromo-1,3-benzodioxole-5-carboxaldehyde consists of a benzodioxole ring substituted with a bromine atom at the 6th position and a carboxaldehyde group at the 5th position .Chemical Reactions Analysis
6-Bromo-1,3-benzodioxole-5-carboxaldehyde may be used to synthesize 2H-indazoles and 2-allyl-N-[(6-bromobenzo[d][1,3]dioxol-5-yl)methyl]aniline .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 128-132 °C . It has a linear formula of C6H2BrCHOCH2O2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Oxidizing Reagents
A novel approach in synthetic chemistry involves the use of benziodazole oxides for the selective oxidation of primary alcohols to aldehydes and sulfides to sulfoxides. This method highlights the potential application of similar compounds as selective oxidizing agents, offering an alternative to traditional reagents like Dess–Martin periodinane (Zhdankin et al., 2000).
Antioxidant Activity
Research on bromophenols from red algae revealed potent antioxidant effects in cellular assays. These findings suggest that compounds with bromine substitutions, akin to 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzyl)oxime, could exhibit significant antioxidant properties beneficial in various biochemical applications (Olsen et al., 2013).
Protective Groups in Organic Synthesis
A study introduced new alcohol protecting groups, including o-bromobenzyl derivatives, demonstrating their utility in synthetic chemistry by facilitating the direct production of aldehydes or ketones through a reductive process. This application is relevant for compounds like this compound in streamlining synthesis protocols (Curran & Yu, 1992).
Selective Oxidation
Sodium metaperiodate-mediated oxidation offers a pathway to transform methylarenes and benzylic bromides into aromatic carboxylic acids and aldehydes. This method underscores the versatility of brominated compounds in selective oxidation reactions, potentially extending to this compound (Shaikh et al., 2006).
Environmental Applications
The study of halogenated aromatic aldehydes by anaerobic bacteria has shown the transformation of these compounds into carboxylic acids and hydroxymethyl derivatives. This research indicates the potential of this compound in environmental remediation, especially in the biodegradation of persistent organic pollutants (Neilson et al., 1988).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-1-(6-bromo-1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-11-2-4-12(5-3-11)9-21-18-8-13-6-15-16(7-14(13)17)20-10-19-15/h2-8H,9-10H2,1H3/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLZTJBXWRUNKR-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2=CC3=C(C=C2Br)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/C2=CC3=C(C=C2Br)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2895127.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid](/img/structure/B2895129.png)
![[(2-Chlorophenyl)methyl][(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B2895130.png)
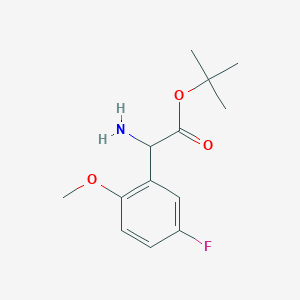

![7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2895134.png)
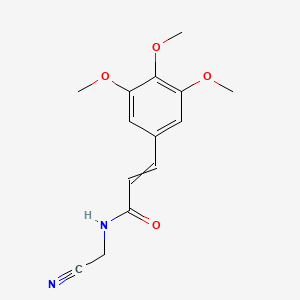
![4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid](/img/structure/B2895138.png)

![[1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B2895144.png)

